molecular formula C16H14Br2N4O3 B6622189 8-bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6622189
M. Wt: 470.11 g/mol
InChI Key: BLUJFMCVWLQEGR-UHFFFAOYSA-N
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Description

8-bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine atoms and a purine core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the introduction of bromine atoms and the formation of the purine core. One common method involves the use of brominated precursors and cyclization reactions under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrogen gas, and organometallic compounds such as Grignard reagents. Reaction conditions often involve the use of catalysts like palladium or copper and solvents like ethanol or DMF .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted purine derivatives .

Scientific Research Applications

8-bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and purine core play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-1-methyl-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 8-bromo-1-[(4-chlorophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

The presence of both bromine atoms and the specific arrangement of functional groups make 8-bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione unique.

Properties

IUPAC Name

8-bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2N4O3/c1-9(23)7-21-12-13(19-15(21)18)20(2)16(25)22(14(12)24)8-10-3-5-11(17)6-4-10/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUJFMCVWLQEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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